molecular formula C7H7BrF2N2O2 B2418086 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid CAS No. 1856047-21-6

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid

Cat. No. B2418086
M. Wt: 269.046
InChI Key: FISVNSGVQJTLKG-UHFFFAOYSA-N
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Description

3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7BrF2N2O2 . It has an average mass of 283.070 Da and a monoisotopic mass of 281.981537 Da .


Synthesis Analysis

The synthesis of pyrazole compounds, such as 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid consists of a pyrazole ring bound to a propanoic acid group . The pyrazole ring contains a bromo and a difluoromethyl substituent .


Chemical Reactions Analysis

Pyrazole compounds, including 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to produce pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid include its molecular formula (C7H7BrF2N2O2), molecular weight (269.04), and its structure . More specific properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Determination : The synthesis of related pyrazole derivatives, including those with bromo and difluoromethyl groups, has been studied, emphasizing the need for X-ray analysis for unambiguous structure determination. This is crucial for understanding the chemical nature of compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).

Antifungal Activity

  • Antifungal Properties : Compounds structurally similar to 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid have shown significant antifungal activities. These findings are vital for developing new antifungal agents (Du et al., 2015).

Chemical Synthesis and Reactions

  • Advanced Chemical Synthesis : Research on the copper-catalyzed synthesis of pyrazole derivatives, including trifluoromethylated acids, highlights innovative methods in chemical synthesis relevant to compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Zhang et al., 2021).

Medicinal Chemistry

  • Medicinal Chemistry Applications : Studies on pyrazole derivatives have shown their significance in medicinal chemistry, including their potential in treating various diseases. This research provides a foundation for understanding the medicinal applications of compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Pundeer et al., 2013).

Catalytic Applications

  • Catalysis in Organic Synthesis : The use of 3-(Diphenylphosphino)propanoic acid in copper-catalyzed C-N coupling reactions, relevant to pyrazole synthesis, shows the compound's potential in facilitating complex organic synthesis (Liu et al., 2014).

properties

IUPAC Name

3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c8-4-3-12(2-1-5(13)14)11-6(4)7(9)10/h3,7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISVNSGVQJTLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 125724677

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